2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
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Overview
Description
2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a complex organic compound that features a quinoline and pyrimidine moiety
Preparation Methods
The synthesis of 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the cyclization of aniline derivatives with ketones in the presence of acid catalysts such as p-toluenesulfonic acid.
Introduction of the pyrimidine ring: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Linking the two moieties: The final step involves the formation of a carbon-sulfur bond between the quinoline and pyrimidine rings, often using thiol reagents and oxidizing agents.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dihydroquinolin-1(2H)-yl derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds have a similar sulfur-containing heterocyclic structure and are known for their pharmacological properties.
Tetrahydroquinolines: These compounds are structurally related and have diverse applications in medicinal chemistry and materials science.
The uniqueness of 2-({2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL}SULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE lies in its combined quinoline and pyrimidine moieties, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c23-13-17-20(16-8-2-1-3-9-16)24-22(25-21(17)28)29-14-19(27)26-12-6-10-15-7-4-5-11-18(15)26/h1-5,7-9,11H,6,10,12,14H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLFTDFVMJTAPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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